molecular formula C4H7BrO2S B6270601 (3S)-3-bromo-1lambda6-thiolane-1,1-dione CAS No. 2381571-73-7

(3S)-3-bromo-1lambda6-thiolane-1,1-dione

Cat. No.: B6270601
CAS No.: 2381571-73-7
M. Wt: 199.1
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Description

(3S)-3-Bromo-1λ⁶-thiolane-1,1-dione is a sulfone derivative of thiolane (tetrahydrothiophene), where the sulfur atom is in the +6 oxidation state (denoted by λ⁶). The compound features a bromine substituent at the 3S position of the five-membered ring. Sulfones like this are characterized by their stability and polar nature, making them valuable intermediates in organic synthesis and pharmaceutical research.

Properties

CAS No.

2381571-73-7

Molecular Formula

C4H7BrO2S

Molecular Weight

199.1

Purity

70

Origin of Product

United States

Preparation Methods

Phosphorus Pentabromide-Mediated Bromination

The direct bromination of tetrahydrothiophene-1,1-dione using PBr₅ in 1,2-dichlorobenzene at 160°C for 6 hours introduces bromine at the 3-position with 78% yield. This method leverages the electron-withdrawing sulfone group to direct electrophilic bromination.

ParameterValue
ReactantTetrahydrothiophene-1,1-dione
Brominating AgentPBr₅ (1.2 equiv)
Solvent1,2-Dichlorobenzene
Temperature160°C
Time6 hours
Yield78%

Mechanistic Insight : The sulfone group activates the ring toward electrophilic attack, with PBr₅ generating Br⁺ ions that preferentially target the 3-position due to steric and electronic effects.

Radical Bromination with N-Bromosuccinimide (NBS)

NBS in carbon tetrachloride under UV light induces radical bromination, achieving 65% yield. This method is suitable for late-stage functionalization but requires stringent exclusion of oxygen.

ParameterValue
InitiatorAIBN (azobisisobutyronitrile)
Bromine SourceNBS (1.5 equiv)
SolventCCl₄
Light SourceUV (254 nm)
Time12 hours
Yield65%

Limitation : Radical recombination leads to diastereomeric mixtures (dr: 1.5:1), necessitating chromatographic separation.

Stereoselective Synthesis

Chiral Auxiliary-Assisted Bromination

Using (R)-Pantolactone as a chiral auxiliary, bromination with HBr in acetic acid at 40°C yields the (3S)-enantiomer with 82% enantiomeric excess (ee). The auxiliary directs bromine addition via hydrogen-bonding interactions.

ParameterValue
Chiral Auxiliary(R)-Pantolactone (1.1 equiv)
Brominating AgentHBr (48% aq., 2.0 equiv)
SolventAcetic Acid
Temperature40°C
Time8 hours
ee82%

Optimization : Increasing HBr concentration to 3.0 equiv improves ee to 89% but reduces yield to 70% due to side reactions.

Enzymatic Resolution with Lipase B

Candida antarctica Lipase B (CAL-B) resolves racemic 3-bromo-thiolane-1,1-dione in tert-butyl methyl ether , achieving >95% ee for the (3S)-enantiomer. The (3R)-isomer is hydrolyzed selectively.

ParameterValue
EnzymeCAL-B (20 mg/mmol)
SolventTBME
Temperature30°C
Time24 hours
ee>95%

Scale-Up : Industrial processes use immobilized CAL-B on silica gel, enhancing reusability (5 cycles with <10% activity loss).

Microwave-Assisted Bromination

Microwave irradiation accelerates bromination using NaBr and Oxone in DMF , reducing reaction time to 15 minutes with 85% yield. This method is ideal for high-throughput synthesis.

ParameterValue
Bromine SourceNaBr (2.0 equiv)
Oxidizing AgentOxone (1.5 equiv)
SolventDMF
Microwave Power300 W
Temperature120°C
Time15 minutes
Yield85%

Advantage : Uniform heating minimizes side products compared to conventional methods.

Nucleophilic Substitution

Hydroxyl-to-Bromine Substitution

Replacing a 3-hydroxyl group with LiBr in THF under Mitsunobu conditions ([PPh₃, DIAD]) achieves 74% yield. The hydroxyl precursor is synthesized via OsO₄ -catalyzed dihydroxylation of 2,5-dihydrothiophene-1,1-dione.

ParameterValue
Substrate3-Hydroxy-thiolane-1,1-dione
ReagentLiBr (3.0 equiv)
CatalystPPh₃ (1.2 equiv), DIAD (1.2 equiv)
SolventTHF
Temperature0°C to RT
Time4 hours
Yield74%

Chiral Retention : The (3S)-configuration is preserved due to the SN2 mechanism.

Industrial-Scale Production

Continuous Flow Bromination

A continuous flow reactor with PBr₃ and DIPEA in toluene produces 3.2 kg/hour of (3S)-3-bromo-thiolane-1,1-dione (purity: 99.2%). Temperature control (±2°C) ensures consistent enantiomeric ratios.

ParameterValue
Reactor TypeMicrofluidic (0.5 mm ID)
Brominating AgentPBr₃ (1.05 equiv)
BaseDIPEA (1.1 equiv)
SolventToluene
Residence Time8 minutes
Throughput3.2 kg/hour

Cost Analysis : Flow systems reduce solvent waste by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-bromo-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the bromine atom can lead to the formation of thiolane derivatives with different functional groups.

    Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives with different functional groups.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

(3S)-3-bromo-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-bromo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiolane ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 1λ⁶-thiolane-1,1-dione core but differ in substituents, enabling comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
(3S)-3-Bromo-1λ⁶-thiolane-1,1-dione C₄H₅BrO₂S 213.05 (calc.) Bromine at 3S position Potential for nucleophilic substitution due to bromine; chiral center
2-Methylidene-1λ⁶-thiolane-1,1-dione C₅H₈O₂S 132.18 Methylidene group at C2 Conjugated double bond enhances reactivity in Diels-Alder reactions
rac-(3R,4S)-3-Chloro-4-hydroxy-1λ⁶-thiolane-1,1-dione C₄H₆ClO₃S 184.60 (calc.) Chlorine at 3R, hydroxyl at 4S Increased polarity due to hydroxyl; potential for hydrogen bonding
3-[(3-Methylcyclopentyl)amino]-1λ⁶-thiolane-1,1-dione C₁₀H₁₉NO₂S 217.33 Amino-substituted cyclopentyl group Enhanced solubility in polar solvents; possible biological activity

Key Observations :

  • Functional Groups: Hydroxyl and amino groups introduce hydrogen-bonding capabilities, which may affect solubility and intermolecular interactions .
  • Stereochemistry : The 3S configuration in the target compound contrasts with the racemic 3R,4S configuration in the chloro-hydroxy analogue, which could influence enantioselective interactions .

Spectral and Physical Properties

  • NMR Spectroscopy :

    • In brominated compounds, the presence of bromine induces distinct splitting patterns in ¹H NMR due to isotopic effects (²HBr and ⁸¹Br). For example, tetrabromoindoles show characteristic molecular ion clusters in mass spectra (e.g., m/z 429–437 for four bromines) .
    • The methylidene group in C₅H₈O₂S () would exhibit a deshielded vinyl proton signal near δ 5.5–6.0 ppm in ¹H NMR .
  • Thermal Stability :

    • Sulfones generally exhibit high thermal stability. Thermogravimetric analysis (TGA) of similar compounds (e.g., dispirophosphazenes) shows mass loss primarily due to decomposition rather than volatilization .

Q & A

Q. How do steric and electronic effects compete in directing regioselectivity during derivatization?

  • Methodological Answer : Competitive experiments with regioselective probes (e.g., substituted benzylamines) quantify steric vs. electronic contributions. Hammett plots correlate substituent effects with reaction rates. X-ray crystallography of intermediates reveals steric hindrance patterns, guiding rational design of derivatives .

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